N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a triazole ring, multiple chlorine atoms, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: This step may involve the use of thiol reagents under specific conditions.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the chloromethylphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the chlorinated aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent, particularly in areas like antimicrobial or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
The uniqueness of N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific substitution pattern and the presence of both a triazole ring and multiple chlorine atoms, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H15Cl3N4OS |
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Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15Cl3N4OS/c1-10-13(20)4-3-5-15(10)22-16(26)9-27-18-24-23-17(25(18)2)12-7-6-11(19)8-14(12)21/h3-8H,9H2,1-2H3,(H,22,26) |
InChI Key |
TWPAHYYDJKAXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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